10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a useful research compound. Its molecular formula is C17H12N6S and its molecular weight is 332.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polyaromatic Hydrocarbons and Heterocyclic Compounds
Research in the domain of polyaromatic hydrocarbons (PAHs) and heterocyclic compounds, especially those containing thiophene units, has shown diverse applications ranging from material science to pharmaceuticals. For instance, substituted thiophenes exhibit a wide spectrum of biological activities and are utilized in the development of organic electronic devices due to their electronic and photochemical properties (Nagaraju et al., 2018).
Crystal Engineering and Molecular Networks
The structural motif present in the compound can be relevant for crystal engineering, where specific molecular shapes and functionalities are designed to create materials with predetermined properties. For example, hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene, a compound with a hexaphenylbenzene core, demonstrates the ability to form noninterpenetrated three-dimensional networks through hydrogen bonding, highlighting the significance of maintaining consistent molecular shapes for engineered crystal properties (Maly et al., 2007).
Synthetic Methodologies and Chemical Transformations
The synthetic versatility of compounds featuring thiophene units and complex polycyclic structures is notable in organic synthesis. For example, the synthesis of S-doped hexabenzocoronenes through thienyl directed polyaromatic C-C bond fusions showcases the integration of thiophene's electronic and structural attributes into larger aromatic systems, offering new avenues for creating materials with tailored electronic properties (Martin et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 3-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is currently unknown
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, temperature, and more
Biochemical Analysis
Biochemical Properties
Preliminary studies suggest that it may interact with the α7 nicotinic acetylcholine receptor (nAChR), a key player in various biochemical reactions
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with the α7 nAChR
Properties
IUPAC Name |
10-(4-methylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6S/c1-11-4-6-12(7-5-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-3-2-8-24-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJGGHFZMNCWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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